molecular formula C24H12F13N3 B11651714 2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine

2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11651714
M. Wt: 589.3 g/mol
InChI Key: OFKVBHCXXBWXJT-UHFFFAOYSA-N
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Description

2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its unique structure, which includes both phenyl and tridecafluorohexyl groups, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to dissolve reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of phenyl and tridecafluorohexyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific biological activities .

Properties

Molecular Formula

C24H12F13N3

Molecular Weight

589.3 g/mol

IUPAC Name

2,5-diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H12F13N3/c25-19(26,20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37)17-11-15(13-7-3-1-4-8-13)38-18-12-16(39-40(17)18)14-9-5-2-6-10-14/h1-12H

InChI Key

OFKVBHCXXBWXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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